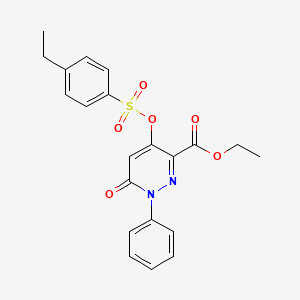

Ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 1,6-dihydropyridazine core with a ketone group at position 6, a phenyl substituent at position 1, and a sulfonyloxy-linked 4-ethylphenyl group at position 4.

Properties

IUPAC Name |

ethyl 4-(4-ethylphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O6S/c1-3-15-10-12-17(13-11-15)30(26,27)29-18-14-19(24)23(16-8-6-5-7-9-16)22-20(18)21(25)28-4-2/h5-14H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFJVSHKZABIRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 432.46 g/mol. It features a dihydropyridazine framework, which is known for various therapeutic applications, particularly in the inhibition of enzymes related to metabolic pathways .

Preliminary studies indicate that this compound may interact with specific biological targets such as enzymes involved in carbohydrate metabolism. For instance, it has been suggested that compounds with similar structures exhibit inhibitory effects on α-glucosidase, an enzyme crucial for glucose absorption in the intestine. By inhibiting this enzyme, the compound could potentially aid in blood sugar regulation.

Antimicrobial Properties

Research indicates that compounds within the same class as this compound may possess significant antimicrobial properties. For example:

These findings suggest that the compound may exhibit bactericidal action through mechanisms such as inhibiting protein synthesis and disrupting nucleic acid production.

Anti-Biofilm Activity

The compound's potential to inhibit biofilm formation has also been explored. In studies comparing its activity against standard antibiotics:

| Organism | MBIC (μg/mL) | MBEC (μg/mL) | Standard Antibiotic |

|---|---|---|---|

| MRSA | 62.216 - 124.432 | 124.432 - 248.863 | Ciprofloxacin |

| Enterococcus spp. | 31.108 - 62.216 | 124.432 - 248.863 | Ciprofloxacin |

These results indicate that this compound exhibits moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Reaction of a suitable phenolic precursor with a sulfonyl chloride in the presence of a base to form a sulfonate ester.

- Cyclization reactions to construct the dihydropyridazine framework.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structural integrity of the synthesized compound.

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds:

- Inhibition of Enzymes : Compounds structurally related to this compound have shown promise in inhibiting enzymes involved in various metabolic pathways.

- Antifungal Activity : Some derivatives have demonstrated antifungal activity against Candida species, surpassing traditional antifungals like fluconazole in certain assays .

Scientific Research Applications

Antidiabetic Potential

Preliminary studies suggest that ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate may exhibit inhibitory effects on enzymes like α-glucosidase. This enzyme is crucial in carbohydrate metabolism; by inhibiting it, the compound could reduce glucose absorption in the intestine, aiding in blood sugar regulation.

Antimicrobial Properties

Recent research indicates that similar compounds have demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens suggest strong antibacterial properties, with some derivatives showing MICs as low as 0.25 μg/mL for Staphylococcus aureus and 0.30 μg/mL for Escherichia coli .

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

- Antimicrobial Activity Study : A study published in the Tropical Journal of Pharmaceutical Research highlighted the antimicrobial efficacy of sulfonamide derivatives against various pathogens. The findings indicated that modifications to the sulfonamide structure could enhance antibacterial activity significantly .

- Antidiabetic Activity Research : Research has shown that compounds inhibiting α-glucosidase can effectively manage blood glucose levels in diabetic models. This compound's structural similarity to these compounds suggests it may exhibit similar effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison based on the evidence:

Substituent Variability at Position 4

The sulfonyloxy group in the target compound distinguishes it from analogs with sulfur-containing substituents:

- Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 866009-66-7) : The butylsulfanyl group (-S-C₄H₉) replaces the sulfonyloxy moiety. Molecular Weight: 332.42 g/mol (vs. ~415.43 g/mol estimated for the target compound, assuming C₂₀H₂₀N₂O₆S).

- Ethyl 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate (CAS 477854-72-1) : A trifluoromethyl (-CF₃) group at position 4. Molecular Weight: ~340.28 g/mol.

- Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate (CAS 338396-07-9) : Pyridin-2-ylsulfanyl substituent at position 4 and a 4-methoxyphenyl group at position 1.

Substituent Effects at Position 1

- The target compound’s phenyl group at position 1 is conserved in many analogs (e.g., ).

Ester Group Variations at Position 3

- Most analogs, including the target compound, retain an ester group (ethyl or methyl) at position 3. For example, Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (CAS 338395-91-8) uses a methyl ester and introduces a methoxy-oxoethylsulfanyl chain, enhancing hydrophilicity and conformational flexibility.

Structural Data and Computational Insights

- discusses ring puckering coordinates, which could apply to conformational analysis of the dihydropyridazine core .

Q & A

Q. What are the key synthetic challenges in preparing Ethyl 4-(((4-ethylphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, and how can reaction conditions be optimized?

The synthesis of this compound involves sulfonylation and esterification steps, which are sensitive to steric and electronic effects. Key challenges include minimizing side reactions (e.g., over-sulfonylation or hydrolysis of the ester group) and ensuring regioselectivity. For example, highlights that pyridazine derivatives with bulky substituents often require controlled stoichiometry and inert reaction conditions (e.g., anhydrous solvents, nitrogen atmosphere). Optimization may involve adjusting reaction temperatures (e.g., 80–110°C) and using catalysts like potassium carbonate to improve yields .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be used to confirm the structure of this compound?

1H and 13C NMR are critical for verifying substituent positions and confirming successful sulfonylation. For instance:

- The ethyl ester group typically appears as a triplet (~1.3 ppm for CH3) and quartet (~4.3 ppm for CH2) in 1H NMR.

- Aromatic protons from the phenyl and 4-ethylphenyl groups exhibit splitting patterns consistent with para-substitution (e.g., doublets in the 7.2–7.8 ppm range).

- The sulfonyloxy group’s impact on adjacent protons can be observed through deshielding effects. provides comparable data for pyridazine derivatives, demonstrating how substituents influence chemical shifts .

Q. What safety precautions are essential when handling this compound in laboratory settings?

While direct safety data for this compound are unavailable, analogous pyridazine derivatives (e.g., Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate) in and highlight risks such as acute toxicity and environmental hazards. Key precautions include:

- Using fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.

- Storing under inert conditions (e.g., argon) to prevent decomposition.

- Disposing of waste via approved chemical protocols due to potential ecotoxicity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can analyze electrophilic centers (e.g., the sulfonyloxy group’s sulfur atom) and predict sites for nucleophilic attack. For example:

Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX software ( ) is ideal for determining bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonding involving the sulfonyloxy group). Challenges include:

Q. How does substituent variation on the pyridazine ring affect biological activity, based on structure-activity relationship (SAR) studies?

and reveal that substituents like halogens (Cl, I) or electron-withdrawing groups (CF3, NO2) enhance bioactivity (e.g., enzyme inhibition). For instance:

- Ethyl 5-cyano-4-methyl-6-oxo-1-(4-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate () showed potent activity due to the CF3 group’s electronegativity.

- Comparative analysis of IC50 values across derivatives can quantify substituent effects. Researchers should synthesize analogs with systematic substituent changes and assay them against relevant targets (e.g., kinases or aggregation-prone proteins) .

Q. What analytical techniques are recommended for detecting degradation products under varying pH conditions?

High-resolution mass spectrometry (HRMS) and liquid chromatography (LC-MS) can identify hydrolysis byproducts (e.g., free carboxylic acid from ester cleavage). For example:

- At acidic pH, ester hydrolysis may dominate, while basic conditions could degrade the sulfonyloxy group.

- Accelerated stability studies (40°C/75% RH) combined with LC-MS profiling () provide degradation pathways. Quantify degradation using peak area ratios in HPLC chromatograms .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported melting points for structurally similar pyridazine derivatives?

Variations in melting points (e.g., 164–223°C in ) may arise from impurities, polymorphs, or measurement methods (e.g., differential scanning calorimetry vs. capillary tubes). To resolve contradictions:

Q. What strategies validate the compound’s conformational stability in solution versus solid state?

- Solid state: SCXRD () provides static conformations.

- Solution state: Nuclear Overhauser Effect (NOE) NMR experiments detect spatial proximity of protons (e.g., between the ethylphenyl group and pyridazine ring).

- Compare results to computational predictions (e.g., molecular dynamics simulations) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.